Ethyl 3-fluoro-5-sulfamoylbenzoate

Description

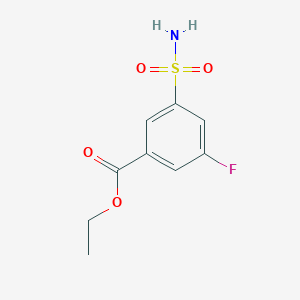

Ethyl 3-fluoro-5-sulfamoylbenzoate is a benzoic acid derivative featuring an ethyl ester group, a fluorine atom at the 3-position, and a sulfamoyl (-SO$2$NH$2$) group at the 5-position of the aromatic ring.

Properties

Molecular Formula |

C9H10FNO4S |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

ethyl 3-fluoro-5-sulfamoylbenzoate |

InChI |

InChI=1S/C9H10FNO4S/c1-2-15-9(12)6-3-7(10)5-8(4-6)16(11,13)14/h3-5H,2H2,1H3,(H2,11,13,14) |

InChI Key |

SZQKFPGUWHSZAG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)S(=O)(=O)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-5-sulfamoylbenzoate typically involves a multi-step process. One common method is the esterification of 3-fluoro-5-sulfamoylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Another synthetic route involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 3-fluoro-5-sulfamoylbenzoic acid is coupled with an ethyl halide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures consistent quality and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-5-sulfamoylbenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 3-fluoro-5-sulfamoylbenzoic acid and ethanol in the presence of a strong acid or base.

Reduction: The sulfamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic substitution: Substituted benzoates with various functional groups.

Hydrolysis: 3-fluoro-5-sulfamoylbenzoic acid and ethanol.

Reduction: 3-fluoro-5-aminobenzoate derivatives.

Scientific Research Applications

Ethyl 3-fluoro-5-sulfamoylbenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its sulfamoyl group.

Medicine: Explored for its potential anticancer properties by targeting specific enzymes involved in cancer cell proliferation.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-5-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. The fluorine atom enhances the compound’s binding affinity through electron-withdrawing effects, stabilizing the interaction with the target enzyme. This mechanism is particularly relevant in the context of anticancer research, where the compound inhibits enzymes crucial for DNA synthesis and repair.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s distinguishing characteristics include:

- Ethyl ester group : Compared to methyl esters, ethyl esters may alter hydrolysis rates and lipid solubility.

- Fluorine substituent : Enhances electronegativity and stability via C-F bond strength.

Comparison with Sulfonylurea Herbicides ()

Compounds such as triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester share a benzoate backbone but differ critically:

- Ester group : All use methyl esters, which may confer faster hydrolysis compared to ethyl esters.

- Triazine-linked sulfonylurea moieties : These groups enable herbicidal activity by inhibiting acetolactate synthase (ALS), a target absent in Ethyl 3-fluoro-5-sulfamoylbenzoate due to its sulfamoyl group .

- Substituents : Varied triazine substitutions (e.g., trifluoroethoxy, methoxy) modulate herbicidal potency and selectivity.

Table 1: Comparison with Sulfonylurea Herbicides

| Compound | Ester Group | Key Substituents | Functional Groups | Molecular Weight (g/mol) | Application |

|---|---|---|---|---|---|

| This compound | Ethyl | F (3), SO$2$NH$2$ (5) | Sulfamoyl, Ester | ~265 (estimated) | Unknown |

| Triflusulfuron methyl ester | Methyl | Triazine-linked sulfonylurea | Sulfonylurea, Triazine | ~435 (exact value in [1]) | Herbicide |

| Metsulfuron methyl ester | Methyl | Methoxy, methyl-triazine | Sulfonylurea, Triazine | ~381 (exact value in [1]) | Herbicide |

Comparison with Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl] benzoate ()

This structurally related ethyl ester derivative differs in substituents and functional groups:

- Bromo vs. Fluoro : Bromine’s larger atomic size and polarizability may increase reactivity in cross-coupling reactions, whereas fluorine enhances stability.

- Trifluoromethyl sulfanyl (-SCF$3$) vs. Sulfamoyl (-SO$2$NH$2$) : The -SCF$3$ group is strongly electron-withdrawing and lipophilic, favoring applications as an intermediate in agrochemicals or materials science .

Table 2: Comparison with Halogenated Ethyl Benzoates

Research Findings and Implications

Stability and Reactivity

- Fluorine vs. Bromine : this compound’s fluorine substituent likely improves metabolic stability compared to brominated analogs, which are more reactive but prone to debromination .

- Sulfamoyl Group : The -SO$2$NH$2$ group may enable hydrogen bonding with biological targets, contrasting with the inert -SCF$_3$ group in the brominated analog.

Biological Activity

Ethyl 3-fluoro-5-sulfamoylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of enzyme inhibition and anticancer therapies. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group that is known for its ability to mimic natural substrates, enabling it to interact with various biological macromolecules. The presence of the fluorine atom enhances its pharmacological properties, making it a subject of interest in drug design.

The primary mechanism through which this compound exhibits its biological activity is through enzyme inhibition . Specifically, it has been studied for its ability to inhibit ribonucleotide reductase, an essential enzyme for DNA synthesis in rapidly dividing cells such as cancer cells. By binding to the active site of this enzyme, this compound prevents the conversion of ribonucleotides to deoxyribonucleotides, thereby inhibiting DNA replication and repair processes crucial for tumor growth .

Biological Activities

-

Enzyme Inhibition :

- This compound has shown promising results as an inhibitor of ribonucleotide reductase. This inhibition can lead to reduced proliferation of cancer cells and has been explored as a potential therapeutic strategy in oncology.

-

Anticancer Potential :

- Various studies have highlighted the compound's potential as an anticancer agent. Research indicates that compounds with similar structures have been effective against different types of cancer by targeting critical pathways involved in cell division and survival.

-

Interaction with Biological Macromolecules :

- The sulfonamide moiety allows this compound to interact with enzymes and receptors, disrupting biochemical pathways that are vital for cellular functions. This property is crucial for developing selective inhibitors that can minimize side effects associated with traditional chemotherapy.

Table: Summary of Biological Activities

Notable Research

- Anticancer Studies :

-

Mechanistic Insights :

- Detailed mechanistic studies utilizing molecular docking simulations have provided insights into how this compound binds to its target enzymes, offering a foundation for further optimization in drug design.

- Structure-Activity Relationship (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.